Bromo(2-methoxybutyl)mercury

CAS No.: 7256-22-6

Cat. No.: VC17162903

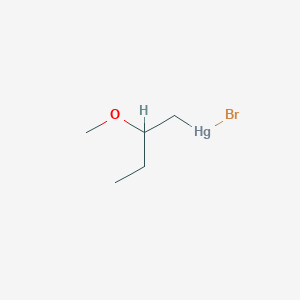

Molecular Formula: C5H11BrHgO

Molecular Weight: 367.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7256-22-6 |

|---|---|

| Molecular Formula | C5H11BrHgO |

| Molecular Weight | 367.64 g/mol |

| IUPAC Name | bromo(2-methoxybutyl)mercury |

| Standard InChI | InChI=1S/C5H11O.BrH.Hg/c1-4-5(2)6-3;;/h5H,2,4H2,1,3H3;1H;/q;;+1/p-1 |

| Standard InChI Key | HWSIKRZQPBHPBO-UHFFFAOYSA-M |

| Canonical SMILES | CCC(C[Hg]Br)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Bromo(2-methoxydecyl)mercury is defined by the formula C₁₁H₂₃BrHgO, with a molecular weight of 451.794 g/mol . The compound features a mercury atom bonded to a bromine atom and a 2-methoxydecyl group, a ten-carbon alkyl chain with a methoxy substituent at the second position. This structure aligns with the general organomercury template of linear C–Hg–X bonding, where X is a halogen or organic group .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 113815-43-3 |

| Molecular Formula | C₁₁H₂₃BrHgO |

| Molecular Weight | 451.794 g/mol |

| Exact Mass | 452.064 Da |

| PSA (Polar Surface Area) | 9.23 Ų |

| LogP (Partition Coefficient) | 0.5876 |

Bonding and Geometry

Organomercury compounds typically adopt a linear geometry around the mercury center due to its sp-hybridization. The C–Hg bond in bromo(2-methoxydecyl)mercury is weakly polar, contributing to the compound’s stability in air and water . The methoxy group enhances solubility in polar solvents, while the long decyl chain introduces hydrophobic characteristics.

Synthesis and Preparation

Mercuration of Alkenes

A common route to organomercury compounds involves the mercuration of alkenes. For example, the Hofmann–Sand reaction employs mercuric acetate to add mercury to unsaturated bonds, followed by bromination to yield bromomercury derivatives . While no direct synthesis of bromo(2-methoxydecyl)mercury is documented, analogous pathways suggest the following hypothetical steps:

-

Alkene Substrate Preparation: 2-methoxydecene could serve as the starting material.

-

Mercuric Acetate Addition: Reaction with Hg(O₂CCH₃)₂ in methanol would produce a methoxy-stabilized mercuri ester intermediate.

-

Bromination: Treatment with Br₂ cleaves the Hg–C bond, yielding bromo(2-methoxydecyl)mercury and BrHgO₂CCH₃ .

Grignard Reagent Alkylation

Organomercury compounds are also synthesized via alkylation of mercury(II) salts with Grignard reagents. For bromo(2-methoxydecyl)mercury, this would involve:

-

Reacting 2-methoxydecylmagnesium bromide with HgBr₂ in diethyl ether.

-

The reaction proceeds as:

Physical and Chemical Properties

Stability and Reactivity

Bromo(2-methoxydecyl)mercury is expected to exhibit stability toward oxygen and water, consistent with the low polarity of the Hg–C bond . The methoxy group may facilitate nucleophilic substitution at the adjacent carbon, though such reactivity remains unverified experimentally.

Spectroscopic Data

While specific spectral data for this compound are unavailable, organomercury compounds generally display distinct NMR signatures:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume